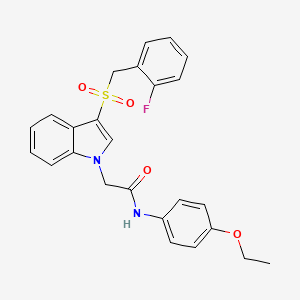

N-(4-ethoxyphenyl)-2-(3-((2-fluorobenzyl)sulfonyl)-1H-indol-1-yl)acetamide

Description

Properties

IUPAC Name |

N-(4-ethoxyphenyl)-2-[3-[(2-fluorophenyl)methylsulfonyl]indol-1-yl]acetamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C25H23FN2O4S/c1-2-32-20-13-11-19(12-14-20)27-25(29)16-28-15-24(21-8-4-6-10-23(21)28)33(30,31)17-18-7-3-5-9-22(18)26/h3-15H,2,16-17H2,1H3,(H,27,29) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NKSGOKAOJIWJHB-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC1=CC=C(C=C1)NC(=O)CN2C=C(C3=CC=CC=C32)S(=O)(=O)CC4=CC=CC=C4F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C25H23FN2O4S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

466.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-ethoxyphenyl)-2-(3-((2-fluorobenzyl)sulfonyl)-1H-indol-1-yl)acetamide typically involves multiple steps, starting with the preparation of the indole core. The indole can be synthesized through Fischer indole synthesis, which involves the reaction of phenylhydrazine with an aldehyde or ketone under acidic conditions. The sulfonyl group is introduced via sulfonylation, using reagents such as sulfonyl chlorides in the presence of a base like pyridine. The final step involves the coupling of the fluorobenzyl moiety and the ethoxyphenyl group through nucleophilic substitution reactions.

Industrial Production Methods

Industrial production of this compound may involve optimizing the reaction conditions to increase yield and purity. This can include the use of continuous flow reactors to maintain precise control over reaction parameters, as well as employing advanced purification techniques such as chromatography and recrystallization.

Chemical Reactions Analysis

Types of Reactions

N-(4-ethoxyphenyl)-2-(3-((2-fluorobenzyl)sulfonyl)-1H-indol-1-yl)acetamide can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide.

Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.

Substitution: Nucleophilic and electrophilic substitution reactions can occur, particularly at the indole and benzyl positions.

Common Reagents and Conditions

Oxidation: Potassium permanganate in acidic or basic medium.

Reduction: Lithium aluminum hydride in anhydrous ether.

Substitution: Halogenated solvents and bases like sodium hydride or potassium carbonate.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce amines or alcohols.

Scientific Research Applications

N-(4-ethoxyphenyl)-2-(3-((2-fluorobenzyl)sulfonyl)-1H-indol-1-yl)acetamide has several scientific research applications:

Chemistry: Used as a building block for synthesizing more complex molecules.

Biology: Investigated for its potential as a biochemical probe or inhibitor.

Medicine: Explored for its therapeutic potential in treating various diseases.

Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N-(4-ethoxyphenyl)-2-(3-((2-fluorobenzyl)sulfonyl)-1H-indol-1-yl)acetamide involves its interaction with specific molecular targets. The indole core can interact with enzymes or receptors, modulating their activity. The sulfonyl group may enhance binding affinity and specificity, while the fluorobenzyl moiety can influence the compound’s pharmacokinetic properties.

Comparison with Similar Compounds

Key Observations :

- Core Structure : The target compound’s indole core is shared with 10j and compound 37 , while indazole-based analogs (e.g., 6b) exhibit distinct heterocyclic frameworks .

- Substituents : The 2-fluorobenzyl sulfonyl group in the target compound is unique, though sulfonyl-linked substituents (e.g., 4-fluorophenyl sulfonyl in compound 37) are common in anticancer agents . The 4-ethoxyphenyl acetamide group is structurally analogous to substituents in indazole derivatives (e.g., 6b) with demonstrated anti-proliferative activity .

- Synthesis : Yields for similar compounds vary widely (6%–79%), reflecting challenges in introducing bulky substituents (e.g., 10j: 8% yield) versus optimized protocols (e.g., 37: 43% yield) .

Physicochemical and Pharmacokinetic Properties

- Solubility : The sulfonyl group in the target compound may improve aqueous solubility compared to acetylated analogs (e.g., 10j) .

- Metabolic Stability : Fluorine atoms (e.g., in 2-fluorobenzyl or 4-fluorophenyl groups) often reduce metabolic degradation, as seen in compound 37 and N-(4-fluorobenzyl)-2-oxoacetamide .

Biological Activity

N-(4-ethoxyphenyl)-2-(3-((2-fluorobenzyl)sulfonyl)-1H-indol-1-yl)acetamide, with the CAS number 898454-32-5, is a compound of interest due to its potential biological activities. This article reviews the available literature on its biological activity, focusing on antimicrobial properties, mechanisms of action, and relevant case studies.

- Molecular Formula : CHFNOS

- Molecular Weight : 466.5 g/mol

- Structure : The compound features an indole core substituted with a sulfonyl group and an ethoxyphenyl moiety, contributing to its biological activity.

Antimicrobial Activity

Recent studies have highlighted the antimicrobial potential of this compound. The compound has shown significant activity against various bacterial strains.

| Pathogen | Minimum Inhibitory Concentration (MIC) | Mechanism of Action |

|---|---|---|

| Staphylococcus aureus | 0.22 - 0.25 μg/mL | Inhibition of cell wall synthesis |

| Escherichia coli | 0.5 - 1.0 μg/mL | Disruption of membrane integrity |

| Candida albicans | 50.0 μg/mL | Inhibition of biofilm formation |

The compound exhibited bactericidal effects with MIC values indicating its potency against Gram-positive bacteria, particularly Staphylococcus aureus and Enterococcus faecalis .

The proposed mechanism of action involves:

- Target Interaction : The indole structure facilitates binding to bacterial enzymes and receptors, modulating their activity.

- Biofilm Inhibition : The compound demonstrated significant inhibition of biofilm formation in Staphylococcus aureus, suggesting a potential application in treating biofilm-associated infections .

- Protein Synthesis Inhibition : Studies indicated that the compound interferes with protein synthesis pathways, leading to bactericidal outcomes .

Case Studies

A notable study evaluated the efficacy of this compound in a clinical setting:

Case Study Overview

- Objective : To assess the effectiveness against multi-drug resistant strains.

- Methodology : In vitro testing against clinical isolates.

- Results : The compound showed promising results with MIC values significantly lower than those for conventional antibiotics, suggesting its potential as a novel therapeutic agent .

Q & A

Advanced Research Question

- Antiproliferative Activity : Use MTT assays on cancer cell lines (e.g., MCF-7, HepG2) with IC50 determination. Compare against controls like doxorubicin .

- Enzyme Inhibition : Screen against COX-2 or tubulin using fluorometric assays; validate selectivity via COX-1/COX-2 ratio analysis .

Conflicting data (e.g., high in vitro potency but low cellular activity) may stem from poor membrane permeability. Mitigate this via logP/logD measurements (HPLC) and prodrug strategies .

How can metabolic stability challenges be addressed during preclinical development?

Advanced Research Question

- MetaSite Prediction : Identify metabolic soft spots (e.g., sulfonyl or ethoxyphenyl groups). Fluorine substitution at the benzyl position reduces CYP3A4-mediated oxidation .

- Microsomal Stability Assays : Compare half-life in human vs. rat liver microsomes. Introduce electron-withdrawing groups (e.g., trifluoromethoxy) to block O-demethylation .

- Pharmacokinetic Profiling : Use LC-MS/MS to monitor plasma exposure in rodent models. Structural analogs with pyridinyl substituents show improved AUC values .

What computational methods aid in analyzing structure-activity relationships (SAR) for this compound?

Advanced Research Question

- Molecular Docking : Map interactions with tubulin’s colchicine-binding site (PDB: 1SA0). The 2-fluorobenzyl group shows hydrophobic complementarity with β-tubulin residues .

- QSAR Modeling : Correlate substituent electronic parameters (Hammett σ) with antioxidant activity (DPPH/FRAP assays) .

- MD Simulations : Assess conformational stability of the sulfonyl-indole linkage under physiological pH .

How should researchers resolve contradictions between antioxidant and cytotoxic activity data?

Advanced Research Question

- Dose-Dependent Effects : At low concentrations (µM range), ROS scavenging (via FRAP) may dominate, while cytotoxicity emerges at higher doses due to pro-apoptotic mechanisms .

- Cell-Type Specificity : Test on non-cancerous cells (e.g., HEK293) to differentiate targeted vs. off-target effects.

- Mechanistic Studies : Perform flow cytometry (Annexin V/PI staining) to confirm apoptosis vs. necrosis .

What strategies optimize crystallography outcomes for this compound?

Advanced Research Question

- Solvent Screening : Use mixed solvents (e.g., toluene/EtOH) to improve crystal lattice packing .

- Cryoprotection : Flash-cool crystals in liquid N2 with 25% glycerol to minimize ice formation.

- Data Collection : Resolve disorder in the ethoxyphenyl group using SHELXL refinement with anisotropic displacement parameters .

How can synthetic byproducts be identified and minimized during scale-up?

Advanced Research Question

- LC-MS Monitoring : Detect intermediates (e.g., des-sulfonylated indole) during sulfonylation.

- DoE Optimization : Apply response surface methodology (RSM) to balance temperature, reagent equivalents, and reaction time .

- Green Chemistry : Replace dichloromethane with cyclopentyl methyl ether (CPME) for safer large-scale reactions .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.